Pentagestrone acetate

Description

Properties

CAS No. |

1178-60-5 |

|---|---|

Molecular Formula |

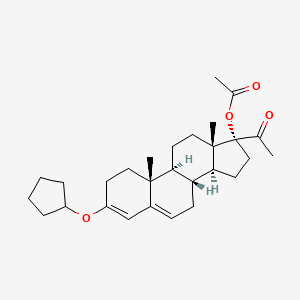

C28H40O4 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-3-cyclopentyloxy-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C28H40O4/c1-18(29)28(32-19(2)30)16-13-25-23-10-9-20-17-22(31-21-7-5-6-8-21)11-14-26(20,3)24(23)12-15-27(25,28)4/h9,17,21,23-25H,5-8,10-16H2,1-4H3/t23-,24+,25+,26+,27+,28+/m1/s1 |

InChI Key |

NSRLWNNZHGRGJS-JVACCQEYSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC5CCCC5)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The 17α-hydroxy group is acetylated using acetic anhydride under catalytic conditions. Sodium acetate is commonly employed to buffer the reaction and prevent diketone formation.

Key parameters :

-

Solvent : Anhydrous toluene or ethyl acetate to minimize hydrolysis.

-

Molar ratio : 1.2–1.5 equivalents of acetic anhydride per hydroxyl group.

Excess acetic anhydride ensures complete acetylation, while controlled heating prevents decomposition of heat-sensitive intermediates.

Optimization and Yield

A study comparing solvents and catalysts demonstrated that sodium acetate in toluene achieves >95% conversion to 17α-hydroxyprogesterone acetate within 5 hours at 90°C. Alternative catalysts like pyridine or DMAP reduced reaction times but introduced purification challenges due to byproduct formation.

Formation of the 3-Cyclopentyl Enol Ether

Enol Etherification Methodology

The 3-keto group of 17α-hydroxyprogesterone acetate undergoes enol etherification with cyclopentyl bromide under basic conditions. This step utilizes the keto-enol tautomerism of the steroid nucleus:

Reaction conditions :

Yield and Scalability

A patent-scale synthesis reported 82–85% yield using potassium tert-butoxide in THF at −40°C. Lower temperatures (−78°C) improved regioselectivity but required longer reaction times (24–36 hours).

Integrated Synthesis Workflow

Stepwise Procedure

-

Acetylation :

-

Enol Ether Formation :

Process Challenges

-

Moisture sensitivity : Both steps require anhydrous conditions to prevent hydrolysis.

-

Byproducts : Over-acetylation or incomplete enol ether formation necessitates rigorous purification.

Analytical Characterization

Quality Control Protocols

Spectroscopic Data

Comparative Analysis of Synthetic Routes

Solvent Impact on Enol Ether Formation

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 24 | 85 | 98 |

| DMF | 12 | 78 | 95 |

| DCM | 36 | 82 | 97 |

THF balances reaction rate and yield, while DMF accelerates kinetics at the cost of purity.

Chemical Reactions Analysis

Pentagestrone acetate undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.

Hydrolysis: This reaction can break down the ester bond, forming the corresponding alcohol and acid.

Scientific Research Applications

Treatment of Gynecological Disorders

Habitual Abortion : Pentagestrone acetate has been employed in managing habitual abortion cases. Clinical studies have indicated that administering doses ranging from 10 mg to 20 mg per day can help stabilize pregnancies in women with a history of recurrent miscarriages. The mechanism involves its progestogenic activity, which supports the maintenance of the uterine lining.

Menstrual Disorders : The compound is also indicated for treating various menstrual disorders, including dysmenorrhea (painful menstruation) and amenorrhea (absence of menstruation). Its ability to regulate hormonal levels aids in restoring normal menstrual cycles.

Contraceptive Use

This compound has been studied for its efficacy as an ovulation inhibitor. When combined with mestranol (an estrogen), it effectively suppresses ovulation, making it a potential candidate for contraceptive formulations. This combination has shown promising results in clinical trials, suggesting its utility in hormonal contraceptive methods.

Hormonal Replacement Therapy

While not as widely recognized as other progestins, this compound may have applications in hormone replacement therapy (HRT) for menopausal women. Its progestogenic effects can help mitigate the risks associated with estrogen therapy, such as endometrial hyperplasia.

Pharmacokinetics

- Absorption : this compound demonstrates good oral bioavailability.

- Metabolism : It is metabolized hepatically, with several metabolites produced that possess minimal progestogenic activity.

- Excretion : The drug is eliminated through urine and feces, with a half-life that supports once-daily dosing regimens.

Case Study 1: Habitual Abortion Management

A clinical trial involving women with a history of habitual abortion demonstrated that treatment with this compound significantly reduced miscarriage rates compared to a control group receiving placebo treatment. Patients were administered 20 mg daily from the time of conception until the end of the first trimester.

Case Study 2: Menstrual Regulation

In another study focusing on menstrual disorders, patients receiving this compound reported improved cycle regularity and reduced dysmenorrhea symptoms over three menstrual cycles. The dosage varied between 10 mg and 20 mg daily based on individual patient response.

Comparative Analysis with Other Progestins

| Progestin | Potency | Indications | Administration Route |

|---|---|---|---|

| This compound | Moderate | Habitual abortion, menstrual disorders | Oral |

| Dydrogesterone | High | HRT, contraception | Oral |

| Medroxyprogesterone Acetate | High | Contraception, endometrial cancer treatment | Intramuscular |

Mechanism of Action

Pentagestrone acetate exerts its effects by binding to progesterone receptors in the body. This binding leads to the activation of specific genes involved in the regulation of the menstrual cycle and pregnancy . The molecular targets include the progesterone receptor, and the pathways involved are related to the regulation of reproductive functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Progestogens

Progestogens share a common steroid backbone but differ in substituents, which influence receptor binding, bioavailability, and therapeutic applications. Key comparisons include:

Norethisterone Acetate

- Structure: Contains a 19-nor testosterone backbone with an acetyl group at C17 and an ethinyl group at C17α .

- Function : Used in hormone replacement therapy and contraception. The ethinyl group enhances oral bioavailability, unlike Pentagestrone acetate’s cyclopentenyloxy group, which may alter tissue selectivity .

Norgestrel

- Structure: A racemic mixture of levonorgestrel and its enantiomer, featuring a methyl group at C13 and an ethinyl group at C17α .

- Function : Higher androgenic activity compared to this compound due to structural rigidity, making it suitable for contraceptives but less ideal for menstrual disorder management .

Quinestrol

Comparison with Other Steroid Esters

Steroid esters are modified to enhance pharmacokinetics. This compound’s docking score (-10.2 kcal/mol ) in silico studies suggests moderate binding affinity to progesterone receptors compared to related compounds :

| Compound Name | Docking Score (kcal/mol) | Key Structural Features | Therapeutic Use |

|---|---|---|---|

| This compound | -10.2 | C3 cyclopentenyloxy, C17 acetyl | Menstrual disorders |

| Cortivazol (SD000647) | -12.6 | C21 chloro, C17α dichloromethyl | Anti-inflammatory |

| Nandrolone cyclotate (SD001676) | -11.7 | C19-nor, C17 cyclotate ester | Anabolic agent |

| Desoxycorticosterone pivalate (SD000726) | -10.2 | C21 pivalate ester, no C11 hydroxyl | Mineralocorticoid replacement |

Key Findings :

- Cortivazol’s higher docking score (-12.6 kcal/mol) correlates with its potent glucocorticoid activity, attributed to electronegative substituents enhancing receptor interactions .

- Nandrolone cyclotate’s anabolic properties derive from its 19-nor structure and bulky ester, which delay hydrolysis and prolong activity .

- This compound and Desoxycorticosterone pivalate share similar docking scores but differ in therapeutic targets due to backbone variations (pregnane vs. androstane) .

Molecular and Physicochemical Properties

| Property | This compound | Norethisterone Acetate | Betamethasone Acetate |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₄O₄ | C₂₂H₂₈O₃ | C₂₄H₃₁FO₆ |

| Molecular Weight (g/mol) | 440.62 | 340.46 | 434.50 |

| Key Substituents | C3 cyclopentenyloxy, C17 acetyl | C17α ethinyl, C17 acetyl | C9 fluoro, C16 methyl, C21 acetate |

| Therapeutic Class | Progestogen | Progestogen | Corticosteroid |

| LogP (Predicted) | 4.2 | 3.8 | 2.1 |

Pharmacological Implications of Structural Features

- Acetyl Group: Enhances metabolic stability by resisting hepatic first-pass metabolism, a feature shared with Norethisterone acetate .

- Cyclopentenyloxy Group: May reduce androgenic side effects compared to ethinyl-substituted progestogens (e.g., Norgestrel) by altering receptor conformational activation .

- Steroid Backbone: The pregnane structure (C21 steroids) in this compound contrasts with the 19-nor structure of Nandrolone, explaining its lack of anabolic effects .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Pentagestrone acetate, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves acetylation of the parent compound under controlled conditions (e.g., using acetic anhydride in anhydrous environments). To ensure reproducibility, researchers must document:

- Precise stoichiometric ratios of reactants .

- Reaction time, temperature, and solvent purity (e.g., dichloromethane or tetrahydrofuran) .

- Post-synthesis purification steps (e.g., column chromatography, recrystallization) and characterization via NMR (¹H/¹³C) or HPLC to confirm chemical identity and purity ≥95% .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify acetyl and cyclopentenyl substituents .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (C₁₇H₂₄O₄, MW 440.62) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 240 nm) to assess purity; use C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Required for novel derivatives to validate empirical formulas .

Q. How do researchers design dose-response studies to evaluate this compound’s progestogenic activity?

- Methodological Answer :

- In vitro : Use progesterone receptor (PR) binding assays with radiolabeled ligands (e.g., [³H]-R5020) to calculate IC₅₀ values. Include reference compounds (e.g., progesterone) for comparison .

- In vivo : Administer escalating doses (0.1–10 mg/kg) in ovariectomized rodent models; measure endometrial proliferation or serum LH suppression. Apply ANOVA with post-hoc Tukey tests to compare groups .

Advanced Research Questions

Q. How can researchers optimize this compound’s pharmacokinetic profile for sustained-release formulations?

- Methodological Answer :

- Lipid Nanoparticles : Encapsulate the compound in PEGylated liposomes; assess encapsulation efficiency via dialysis and in vitro release kinetics in PBS (pH 7.4) .

- Polymer Matrices : Use PLGA microparticles; characterize particle size (DLS) and degradation rates via accelerated stability testing (40°C/75% RH) .

- Pharmacokinetic Modeling : Conduct compartmental analysis (e.g., non-linear mixed-effects modeling) using plasma concentration-time data from animal trials .

Q. What strategies address contradictory data on this compound’s off-target effects in glucocorticoid receptor (GR) assays?

- Methodological Answer :

- Receptor Selectivity Studies : Perform competitive binding assays against GR, AR, and ERα/β to quantify cross-reactivity. Use HEK293 cells transfected with receptor-specific reporter systems .

- Molecular Docking : Simulate ligand-receptor interactions (e.g., using AutoDock Vina) to identify structural motifs contributing to off-target binding .

- Meta-Analysis : Systematically review existing in vitro/in vivo datasets; apply Cochran’s Q test to assess heterogeneity and random-effects models to reconcile discrepancies .

Q. How should researchers design studies to investigate this compound’s metabolic stability in hepatic microsomes?

- Methodological Answer :

- Incubation Conditions : Use human liver microsomes (HLM) with NADPH regeneration systems; monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .

- Enzyme Kinetics : Calculate intrinsic clearance (CLint) using the substrate depletion method. Validate CYP isoform involvement with chemical inhibitors (e.g., ketoconazole for CYP3A4) .

- Data Interpretation : Normalize results to protein content and positive controls (e.g., testosterone for CYP3A4 activity) .

Data Presentation and Reproducibility Guidelines

-

Tables :

Parameter Method Acceptable Range Purity HPLC-UV ≥95% Solubility Shake-flask method (pH 7.4) ≥0.1 mg/mL LogP Octanol-water partition 3.2–3.8 -

Figures : Include dose-response curves with 95% confidence intervals and receptor binding heatmaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.